molecular formula C14H10ClN5S B12028255 4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12028255
M. Wt: 315.8 g/mol
InChI Key: WVWYXGLLUKSNKM-CAOOACKPSA-N
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Description

4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Formation of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between an aldehyde (4-chlorobenzaldehyde) and an amine group on the triazole ring.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be investigated for its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its interactions with biological targets can be studied to develop new treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-chlorobenzylidene group and the 3-pyridinyl group can confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H10ClN5S

Molecular Weight

315.8 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10ClN5S/c15-12-5-3-10(4-6-12)8-17-20-13(18-19-14(20)21)11-2-1-7-16-9-11/h1-9H,(H,19,21)/b17-8+

InChI Key

WVWYXGLLUKSNKM-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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